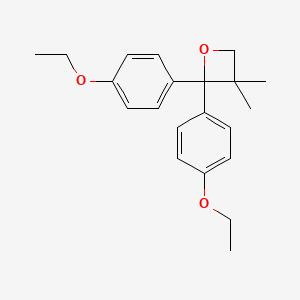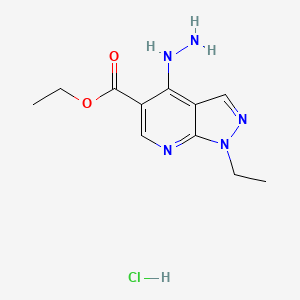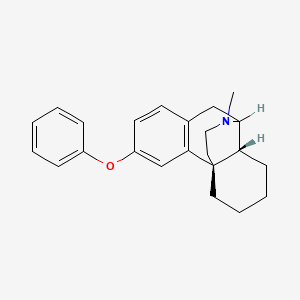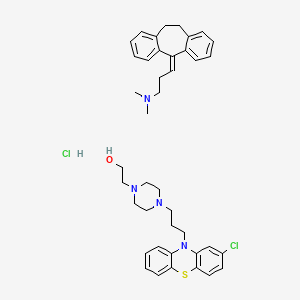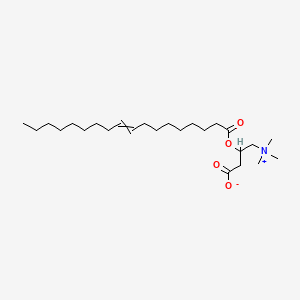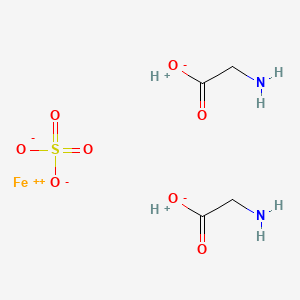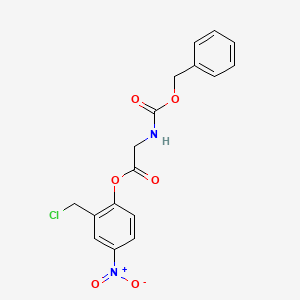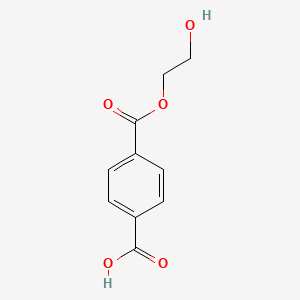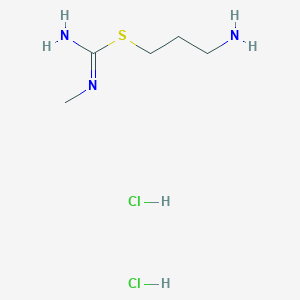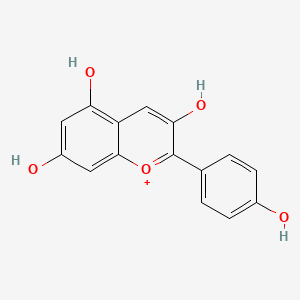
Pelargonidin
Descripción general
Descripción
Pelargonidin is an anthocyanidin, a type of plant pigment that produces a characteristic orange color used in food and industrial dyes . It is found in red geraniums, berries such as ripe raspberries, strawberries, and blueberries . It is also associated with strawberries, although it is present in all berries .
Synthesis Analysis
A synthetic this compound was synthesized by the methylation of the this compound . In many plant systems, this compound can be added to a glucose molecule to form this compound 3-glucoside .Molecular Structure Analysis
This compound and this compound-3-O-glucoside were studied for their structural properties using quantum chemical calculations based on density functional theory . The results confirmed that the parent compound and its glycosylated derivative acted as good electron donors .Chemical Reactions Analysis
This compound’s degree of chemical reactions such as hydroxylation, substitutions, polymerization, and conjugations determines its specific chemical properties . This compound can be added to a glucose molecule to form this compound 3-glucoside .Physical And Chemical Properties Analysis
This compound belongs to the subclass of water-soluble flavonoids which constitute a very large group of plant secondary metabolites . The degree of chemical reactions such as hydroxylation, substitutions, polymerization, and conjugations determines its specific chemical properties .Aplicaciones Científicas De Investigación
Anti-Inflammatory Effects
- Suppressive Effects on Inflammatory Responses : Pelargonidin inhibits lipopolysaccharide (LPS)-induced inflammatory responses in human endothelial cells and mice. This includes reduced expression of cell adhesion molecules and leukocyte migration, suggesting its potential as a therapy for vascular inflammatory diseases (Lee et al., 2019).
Anticoagulant and Antiplatelet Activities
- Effects on Blood Coagulation : this compound exhibits antithrombotic activity by prolonging clotting times, inhibiting thrombin and factor Xa activities, and reducing platelet aggregation. This indicates its potential benefits in preventing thrombus formation (Ku et al., 2016).
Renal Protective Effects
- Protection Against Renal Injury : In a mouse model of sepsis, this compound modulates renal functional damage and enhances the antioxidant defense system in kidney tissues. This suggests its protective role against sepsis-triggered renal injury (Lee & Bae, 2019).
Anticancer Activities
- Apoptosis Induction in Cancer Cells : this compound induces apoptosis and cell cycle arrest in human colorectal cancer cells, suggesting its potential as a therapeutic option in the management of colon adenocarcinoma (Natesan et al., 2016).
Hepatic Protection
- Effects on Hepatic Failure : this compound counters liver failure induced by lipopolysaccharide in mice, suggesting its use in treating liver diseases (Lee et al., 2018).
Antioxidant and Antimutagenic Effects
- Inhibition of Cellular Transformation : this compound has shown potential in reducing cellular transformation in mouse skin cells, suggesting its application in cancer prevention (Li et al., 2019).
Nanoencapsulation for Enhanced Bioavailability
- Mitochondrial Protection in Hyperglycemic Cells : Nanoencapsulated this compound protects hyperglycemic cells against mitochondrial dysfunction, implying its use in diabetic conditions (Samadder et al., 2017).
Anti-Obesity Potential
- Inhibition of Adipogenesis : this compound suppresses adipogenesis in cells, indicating its anti-obesity potential (Guo et al., 2020).
Cardiovascular Protection
- Inhibition of Aortic Smooth Muscle Cell Proliferation : this compound attenuates aortic smooth muscle cell proliferation and migration, suggesting its preventive effects against atherosclerosis (Son et al., 2014).
Modulation of Inflammation and Metabolic Dysfunctions
- Regulation via Aryl Hydrocarbon Receptor : Pelargonidins exert counter-regulatory effects in inflammation and metabolic dysfunctions through the aryl hydrocarbon receptor pathway (Biagioli et al., 2019).
Glycemic Control
- Impact on Hyperglycemia and Oxidative Damage : this compound ameliorates hyperglycemia and oxidative damage in diabetic rats, implicating its role in managing diabetes-related complications (Roy et al., 2008).
Use as a pH Indicator
- Substitute for Synthetic pH Indicators : Extracted from radishes, this compound serves as a natural pH indicator, offering an alternative to synthetic indicators (Martínez & Ventura, 2016).
Molecular Modeling Insights
- Exploration in Cell Cycle Regulation : Molecular modeling studies provide insights into this compound's action on cell cycle regulators and DNA methylation mechanisms, supporting its use in cancer treatment (Karthi et al., 2017).
Embryonic Development Studies
- Impact on Zebrafish Embryos : this compound influences phenotypic changes in zebrafish embryos, indicating its potential in exploring anti-angiogenic properties (Kundap et al., 2016).
Antigenotoxic Effects
- Protection Against Genotoxic Stress : this compound reduces genotoxic stress in mice induced by various carcinogens, highlighting its protective role against DNA damage (Khandelwal & Abraham, 2014).
Vascular Function
- Effects on Vascular Contractility : this compound directly affects vascular smooth muscles and inhibits various agonist-dependent vascular contractions, indicating its role in vascular function (Min et al., 2018).
Mecanismo De Acción
Pelargonidin efficiently modulates intercellular antioxidant status, thereby reducing oxidative DNA damage, cellular proliferation, differentiation, apoptosis, angiogenesis, and reverse drug resistance of metastatic cells . It also has the ability to prevent glucose uptake into the intestinal wall .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-hydroxyphenyl)chromenylium-3,5,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)15-13(19)7-11-12(18)5-10(17)6-14(11)20-15/h1-7H,(H3-,16,17,18,19)/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFMGWDSJLBXDZ-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11O5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
134-04-3 (chloride) | |
| Record name | Pelargonidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007690519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40861793 | |
| Record name | Pelargonidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pelargonidin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003263 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
7690-51-9 | |
| Record name | Pelargonidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7690-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pelargonidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007690519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pelargonidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pelargonidin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003263 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
> 350 °C | |
| Record name | Pelargonidin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003263 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



